

6-Ethynylquinoxaline: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Ethynylquinoxaline

Cat. No.: B1342218

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For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel heterocyclic compounds is paramount. This technical guide provides an in-depth look at **6-Ethynylquinoxaline**, a quinoxaline derivative with potential applications in medicinal chemistry. This document outlines its fundamental properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.

Core Physicochemical Properties

6-Ethynylquinoxaline is a heterocyclic aromatic compound. While not as commonly documented as other quinoxaline derivatives, its structure suggests potential for use as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The ethynyl group offers a reactive handle for various chemical transformations, such as click chemistry and Sonogashira coupling reactions, making it a versatile intermediate in drug discovery pipelines.

Property	Value	Source
CAS Number	Not explicitly found in public databases	N/A
Molecular Formula	C ₁₀ H ₆ N ₂	Calculated
Molecular Weight	154.17 g/mol	Calculated

Synthetic Protocol: Sonogashira Coupling for 6-Ethynylquinoxaline

The synthesis of **6-Ethynylquinoxaline** can be achieved via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, the synthesis involves the coupling of a 6-haloquinoxaline (commonly 6-bromoquinoxaline) with a protected alkyne, followed by a deprotection step.

Experimental Methodology

Materials:

- 6-Bromoquinoxaline (CAS: 50998-17-9)[[1](#)]
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF)
- Dichloromethane (DCM)
- Silica gel for column chromatography

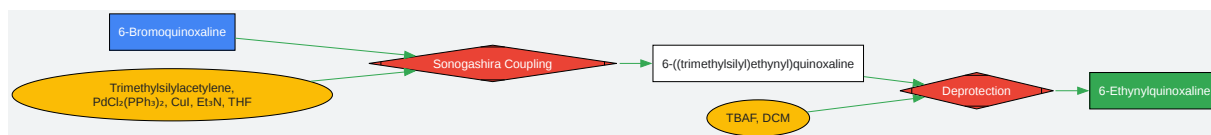
Procedure:

- Sonogashira Coupling:
 - To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoquinoxaline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

- Add anhydrous tetrahydrofuran (THF) to dissolve the solids.
- To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).
- The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst residues, and the filtrate is concentrated under reduced pressure.
- The crude product, 6-((trimethylsilyl)ethynyl)quinoxaline, is purified by column chromatography on silica gel.
- Deprotection:
 - The purified 6-((trimethylsilyl)ethynyl)quinoxaline is dissolved in a suitable solvent such as dichloromethane (DCM).
 - Tetrabutylammonium fluoride (TBAF) (1.1 eq, as a 1M solution in THF) is added to the solution.
 - The reaction is stirred at room temperature for 1-2 hours, with progress monitored by TLC.
 - Once the reaction is complete, the mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.
 - The solvent is removed under reduced pressure, and the resulting crude **6-ethynylquinoxaline** is purified by column chromatography to yield the final product.

Synthetic Workflow

The logical progression for the synthesis of **6-Ethynylquinoxaline** is depicted in the following workflow diagram. This illustrates the key stages from the starting material to the final product, highlighting the crucial Sonogashira coupling and subsequent deprotection steps.



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References

- 1. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
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Phone: (601) 213-4426

Email: info@benchchem.com